An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate: A Predictive Approach Based on a Structural Analogue
An In-depth Technical Guide to 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate: A Predictive Approach Based on a Structural Analogue
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature and chemical databases, this guide employs a predictive approach. We leverage detailed experimental data from the close structural analogue, 2-(Trifluoromethyl)phenyl isocyanate, to forecast the characteristics and behavior of the title compound. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, handling, and potential applications, grounded in established chemical principles and data from related molecules.
Introduction and Rationale for Analogue-Based Prediction
The strategic incorporation of trifluoromethyl groups into aromatic systems is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5] The isocyanate functional group is a versatile reactive handle for the synthesis of ureas, carbamates, and other derivatives of pharmaceutical interest. The target molecule, 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate, combines these features with a hydroxyl group, which can modulate solubility and provide an additional point for molecular interactions or further derivatization.
A thorough search of scientific databases and commercial supplier catalogs did not yield specific experimental data for 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate. Consequently, this guide will focus on the well-characterized analogue, 2-(Trifluoromethyl)phenyl isocyanate (CAS RN: 2285-12-3) , and use its properties as a baseline to predict those of the target molecule.[6][7] The primary structural difference is the presence of a hydroxyl group at the 2-position of the phenyl ring. This substitution is expected to introduce significant changes in reactivity, particularly of the isocyanate group, and physical properties such as melting point, boiling point, and solubility, primarily through intramolecular hydrogen bonding.
Profile of the Analogue: 2-(Trifluoromethyl)phenyl isocyanate
2-(Trifluoromethyl)phenyl isocyanate is a key intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs.[8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-(Trifluoromethyl)phenyl isocyanate is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄F₃NO | [6][7] |
| Molecular Weight | 187.12 g/mol | [6][7] |
| CAS Number | 2285-12-3 | [6][7] |
| Appearance | Colorless liquid | [9] |
| Density | 1.238 g/mL at 25 °C | |
| Boiling Point | 74-75 °C at 40 mmHg | [8] |
| Refractive Index | n20/D 1.4755 | |
| Flash Point | 59 °C (closed cup) | |
| Storage Temperature | 2-8 °C |
Reactivity and Stability
The isocyanate group is highly electrophilic and will readily react with nucleophiles. Key reactivity information includes:
-
Moisture Sensitivity: Reacts with water to form an unstable carbamic acid, which decomposes to the corresponding amine (2-aminobenzotrifluoride) and carbon dioxide.[9]
-
Incompatibilities: It is incompatible with a wide range of substances, including acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[10]
-
Hazardous Polymerization: Polymerization can be initiated by acids and bases.[9]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides and hydrogen fluoride.[11]
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected in the region of 2250-2275 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z = 187.12.
Predicted Profile of 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate
The introduction of a hydroxyl group ortho to the isocyanate moiety is predicted to have a profound impact on the molecule's properties.
Predicted Chemical and Physical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄F₃NO₂ | Addition of one oxygen atom |
| Molecular Weight | 203.12 g/mol | Addition of one oxygen atom |
| Physical State | Likely a solid or high-boiling liquid | Intramolecular hydrogen bonding will increase intermolecular forces, raising the melting and boiling points compared to the analogue. |
| Solubility | Increased solubility in polar solvents; potentially lower solubility in nonpolar solvents | The hydroxyl group will increase the overall polarity of the molecule. |
| Boiling Point | Significantly higher than the analogue | Intramolecular hydrogen bonding will decrease volatility. |
| Acidity | The phenolic proton will be weakly acidic. | Consistent with phenolic compounds. |
Predicted Reactivity
The primary change in reactivity will stem from the intramolecular interaction between the hydroxyl group and the isocyanate group.
Caption: Predicted intramolecular reactivity of the target compound.
Experimental Protocols
The following are generalized protocols for the synthesis and analysis of isocyanates, which would need to be adapted and optimized for the specific target molecule.
General Synthesis of an Aryl Isocyanate
A common method for the synthesis of aryl isocyanates is the reaction of the corresponding aniline with phosgene or a phosgene equivalent like triphosgene.
Caption: A generalized synthetic workflow for the target compound.
Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-6-(trifluoromethyl)phenol in an anhydrous, inert solvent such as toluene.
-
Addition of Phosgene Equivalent: A solution of triphosgene in the same solvent is added dropwise to the stirred solution of the aniline at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully quenched. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.
Spectroscopic Characterization Workflow
Caption: Workflow for spectroscopic structure confirmation.
Protocol for NMR Sample Preparation: [13]
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Acquire spectra on a calibrated NMR spectrometer.
Safety and Handling
Isocyanates are hazardous compounds and must be handled with appropriate safety precautions.[9][14][15]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[10]
-
Inhalation Hazard: Isocyanates are potent respiratory sensitizers and can be fatal if inhaled. Use appropriate respiratory protection if there is a risk of exposure.
-
Skin and Eye Contact: Causes severe skin and eye irritation.[6] In case of contact, flush immediately with copious amounts of water.
-
Fire Hazard: The analogue is a flammable liquid.[6] Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, CO₂, or alcohol-resistant foam.[14]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[16]
Potential Applications in Drug Development
The unique combination of the trifluoromethyl, hydroxyl, and isocyanate groups makes 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate a potentially valuable building block in medicinal chemistry.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a urea or carbamate linkage, which can be readily formed from an isocyanate. The trifluoromethyl and hydroxyl groups can be tailored to interact with specific residues in the kinase active site.
-
Pro-drugs and Bioisosteres: The hydroxyl group could be functionalized to create pro-drugs that release the active compound under physiological conditions. The overall scaffold could serve as a bioisostere for other bicyclic systems.
-
Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could be used in fragment-based screening campaigns to identify new binding motifs for therapeutic targets.
Conclusion
While direct experimental data for 2-Hydroxy-3-(trifluoromethyl)phenylisocyanate remains elusive, a scientifically grounded prediction of its properties and reactivity has been constructed based on the well-characterized analogue, 2-(Trifluoromethyl)phenyl isocyanate. The introduction of a hydroxyl group is expected to significantly increase the molecule's polarity and potential for intramolecular interactions, which must be considered in its synthesis, handling, and application. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds in drug discovery and organic synthesis.
References
- TCI Chemicals. (2025, November 14). SAFETY DATA SHEET: 2-(Trifluoromethyl)
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenyl isocyanate 97%.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-(Trifluoromethoxy)
- Spectrum Chemical. (2018, February 14).
- TCI Chemicals. (2025, November 26). SAFETY DATA SHEET: 2-(Trifluoromethoxy)
- Georganics. (2011, February 14). 2-FLUORO-3-(TRIFLUOROMETHYL)
- PubChem. (n.d.). 2-(Trifluoromethyl)phenyl isocyanate.
- Santa Cruz Biotechnology. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)
- Guidechem. (n.d.). 3-(Trifluoromethyl)
- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Trifluoromethyl)
- Santa Cruz Biotechnology. (n.d.). 2-(Trifluoromethyl)
- MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Spectroscopic characterization and natural bond orbital analysis of 2-(trifluoromethyl)
- Hertkorn, N., et al. (2013, March 8).
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- Thermo Fisher Scientific. (n.d.). CAS RN | 2285-12-3.
- PMC. (2025, July 18).
- Hovione. (2024, February 15).
- Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)
- CAMEO Chemicals - NOAA. (n.d.).
- ResearchGate. (2026, March 18). (PDF)
- Benchchem. (n.d.).
- ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 16794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Cas Landing [thermofisher.com]
- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. fishersci.com [fishersci.com]
- 11. georganics.sk [georganics.sk]
- 12. 2-(TRIFLUOROMETHYL)PHENYL ISOCYANATE(2285-12-3) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. tcichemicals.com [tcichemicals.com]

